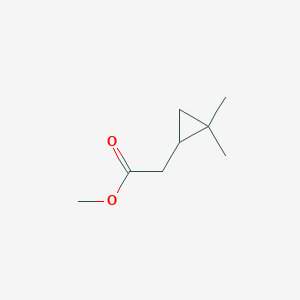

Methyl 2-(2,2-dimethylcyclopropyl)acetate

Description

Molecular Architecture and Conformational Rigidity of the 2,2-Dimethylcyclopropyl Moiety

The core of Methyl 2-(2,2-dimethylcyclopropyl)acetate's distinctiveness lies in its 2,2-dimethylcyclopropyl group. The cyclopropane (B1198618) ring, a three-membered carbocycle, is inherently strained due to the deviation of its bond angles from the ideal sp³ hybridization. This strain energy influences the molecule's reactivity and conformational preferences. The presence of two methyl groups on the same carbon atom (a gem-dimethyl substitution) introduces further steric and electronic effects.

Table 1: Representative Bond Angles and Lengths in Cyclopropane Derivatives

| Parameter | Typical Value | Significance |

| C-C-C Bond Angle | ~60° | Indicates high ring strain |

| C-C Bond Length | ~1.51 Å | Slightly shorter than in alkanes |

| C-H Bond Length | ~1.09 Å | Typical for sp³ C-H bonds |

Note: The data presented is generalized from known cyclopropane structures and may not represent the exact values for this compound.

The Role of Cyclopropyl (B3062369) Acetate (B1210297) Scaffolds in Modern Synthetic and Mechanistic Chemistry

Cyclopropyl acetate scaffolds are versatile intermediates in modern organic synthesis. The cyclopropane ring can act as a latent functional group, undergoing a variety of ring-opening reactions under different conditions (e.g., acidic, basic, or metal-catalyzed). These reactions can lead to the formation of acyclic compounds with specific stereochemistry, making cyclopropanes valuable building blocks for the synthesis of complex molecules.

The acetate group in this compound can influence the reactivity of the cyclopropane ring. It can act as a leaving group in certain transformations or direct the regioselectivity of ring-opening reactions. For instance, the hydrolysis of cyclopropyl acetates can provide access to cyclopropanols, which are themselves useful synthetic intermediates. Mechanistic studies on related cyclopropyl systems have shown that the stereochemistry of the substituents plays a crucial role in determining the outcome of these reactions.

Historical and Current Perspectives on the Cyclopropane Unit in Academic Chemical Research

The study of cyclopropane and its derivatives has a rich history dating back to the late 19th century. Initially, the focus was on understanding the unique bonding and high reactivity of this strained ring system. Cyclopropane itself was first synthesized in 1881 by August Freund. wikipedia.org For a period, it found use as an anesthetic, though this application has been largely discontinued. wikipedia.org

In contemporary chemical research, the cyclopropane unit is recognized for its significant potential in various fields. In medicinal chemistry, the incorporation of a cyclopropane ring can enhance the biological activity and metabolic stability of drug candidates. unamur.be This is attributed to the ring's conformational rigidity and its ability to act as a bioisostere for other chemical groups.

A prominent example of the importance of the 2,2-dimethylcyclopropyl moiety is its presence in chrysanthemic acid, a key component of pyrethrins, a class of natural insecticides. nih.gov Synthetic analogues of pyrethrins, known as pyrethroids, are widely used in agriculture and public health. nih.gov The 2,2-dimethylcyclopropane-1-carboxylic acid core is essential for their insecticidal activity. This compound can be considered a simplified analogue of these commercially significant compounds.

Current research continues to explore new methods for the synthesis of functionalized cyclopropanes and their application in the development of new pharmaceuticals, agrochemicals, and advanced materials. The unique electronic and steric properties of the cyclopropane ring ensure that it will remain a subject of intensive study for the foreseeable future.

Table 2: Timeline of Key Discoveries in Cyclopropane Chemistry

| Year | Discovery | Significance |

| 1881 | First synthesis of cyclopropane by August Freund. wikipedia.org | Laid the foundation for the study of strained ring systems. |

| 1924 | Elucidation of the structure of chrysanthemic acid by Staudinger and Ruzicka. | Revealed the presence of the 2,2-dimethylcyclopropyl moiety in natural products. |

| 1940s-50s | Development of synthetic pyrethroids. nih.gov | Demonstrated the commercial importance of cyclopropane derivatives in agrochemicals. |

| Present | Ongoing research into the applications of cyclopropanes in medicinal chemistry and materials science. | Highlights the continued relevance and versatility of the cyclopropane unit. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,2-dimethylcyclopropyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)5-6(8)4-7(9)10-3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIWRNMKIRBSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1CC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 2,2 Dimethylcyclopropyl Acetate and Its Analogs

Stereoselective Cyclopropanation Strategies for the 2,2-Dimethylcyclopropyl Ring

The formation of the 2,2-dimethylcyclopropyl moiety is a key challenge in the synthesis of the target compound. Various methods have been developed to achieve this, each with its own advantages in terms of stereocontrol and substrate scope.

Transition Metal-Catalyzed Diazoacetate Cyclopropanations

Transition metal catalysis, particularly with rhodium and copper complexes, provides a powerful tool for the cyclopropanation of alkenes with diazo compounds. wikipedia.orgrsc.org These reactions proceed through the formation of a metal carbene intermediate, which then transfers the carbene to the alkene. wikipedia.org The choice of catalyst and ligands can significantly influence the stereoselectivity of the reaction. nih.gov

Rhodium carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for the decomposition of diazo compounds and subsequent cyclopropanation. wikipedia.orgrsc.org For instance, the reaction of an alkene with a diazoacetate in the presence of a rhodium catalyst can yield the corresponding cyclopropyl (B3062369) ester. The diastereoselectivity of these reactions can be high, and by employing chiral ligands, enantioselective transformations are also possible. nih.govoperachem.comorganic-chemistry.org

Copper catalysts, often in the +1 oxidation state and coordinated with ligands like bisoxazolines, are also widely used for enantioselective cyclopropanation reactions with diazoacetates. nih.govacs.org These systems can provide high levels of stereocontrol, making them valuable in the synthesis of chiral cyclopropane (B1198618) derivatives. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Cyclopropanation of Alkenes with Diazoacetates This table is representative of the types of transformations discussed and may not directly involve the synthesis of Methyl 2-(2,2-dimethylcyclopropyl)acetate.

| Alkene | Diazo Compound | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Styrene | Ethyl Diazoacetate | Rh₂(OAc)₄ | - | - | - | rsc.org |

| Ethyl Acrylate | Methyl p-tolyldiazoacetate | Rh₂(S-DOSP)₄ | 59 | >97:3 | 77 | nih.gov |

| Various Alkenyl Boronates | Trifluorodiazoethane | Cu(I)-tBuBOX | up to 69 | up to 94:6 | up to 95:5 | nih.gov |

Zinc/Copper-Mediated Cyclopropanation (Simmons-Smith Type Reactions)

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. wikipedia.org It typically involves the use of a zinc-copper couple and diiodomethane (B129776) (CH₂I₂) to generate an organozinc carbenoid species, which then reacts with an alkene in a stereospecific manner, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgnih.gov

A significant modification of this reaction, known as the Furukawa modification, employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which often leads to improved reactivity and reproducibility. wikipedia.org The Simmons-Smith reaction and its variants are known for their functional group tolerance and are particularly effective for the cyclopropanation of allylic alcohols, where the hydroxyl group can direct the cyclopropanation to occur on the same face of the double bond. nih.gov This directing effect can be a powerful tool for controlling the stereochemistry of the product.

Table 2: Key Features of Simmons-Smith Type Reactions

| Variant | Reagents | Key Characteristics | Reference |

|---|---|---|---|

| Classic Simmons-Smith | Zn(Cu), CH₂I₂ | Stereospecific, good for unfunctionalized alkenes. | wikipedia.org |

| Furukawa Modification | Et₂Zn, CH₂I₂ | Improved reactivity and reproducibility. | wikipedia.org |

| Directed Simmons-Smith | Zn(Cu) or Et₂Zn, CH₂I₂ | Hydroxyl groups can direct the stereochemical outcome. | nih.gov |

Dibromocyclopropanation Techniques for Unsaturated Alcohols

An alternative approach to the 2,2-disubstituted cyclopropane ring system involves the addition of dibromocarbene to an unsaturated alcohol, followed by reductive debromination. Dibromocarbene is typically generated in situ from bromoform (B151600) (CHBr₃) and a strong base. This method allows for the formation of a dibromocyclopropane intermediate, which can then be reduced to the corresponding cyclopropane.

The reduction of the gem-dibromide can be achieved using various reducing agents, such as tri-n-butyltin hydride or zinc dust. This two-step sequence provides a viable route to the cyclopropane core, which can then be further functionalized.

Cyclopropanation via Trifluoroacetic Acid Copper Catalysis

While less common, copper-catalyzed cyclopropanation reactions can be influenced by the choice of ligands and additives. Copper(II) trifluoroacetate (B77799) is a known chemical compound, and acidic additives such as trifluoroacetic acid have been shown to accelerate Simmons-Smith-type reactions. organic-chemistry.org In the context of copper catalysis, the trifluoroacetate counter-ion could modulate the reactivity and selectivity of the copper catalyst in carbene transfer reactions.

Copper(I) complexes are often employed in enantioselective cyclopropanations with diazo compounds. nih.govacs.org The Lewis acidity of the copper center, which can be tuned by the ligands and counter-ions, is crucial for the catalytic cycle. While a direct, well-established method for the synthesis of the target molecule using trifluoroacetic acid copper catalysis is not prominently featured in the literature, the principles of copper catalysis suggest that a system involving a copper source and a trifluoroacetate ligand could potentially be developed for this purpose.

Functional Group Transformations and Esterification Methods

Once the 2,2-dimethylcyclopropyl ring system is in place, the next crucial step is the introduction of the methyl acetate (B1210297) side chain. This is typically achieved through the derivatization of a carboxylic acid precursor.

Derivatization from 2,2-Dimethylcyclopropane Carboxylic Acid Precursors

A common and efficient route to this compound involves the esterification of a corresponding carboxylic acid precursor, such as 2,2-dimethylcyclopropaneacetic acid. A closely related and well-documented precursor is 2,2-dimethylcyclopropane carboxylic acid. researchgate.net The synthesis of this acid can be achieved through various methods, including the cyclopropanation of 2-methylpropenoic acid derivatives. researchgate.net

Once the carboxylic acid is obtained, it can be converted to the desired methyl ester through several standard esterification methods. The Fischer esterification is a classic approach that involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). patsnap.commasterorganicchemistry.comathabascau.ca This is an equilibrium process, and to drive the reaction to completion, an excess of methanol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comathabascau.ca

Other methods for converting carboxylic acids to methyl esters include reaction with diazomethane (B1218177) or trimethylsilyldiazomethane, or conversion of the carboxylic acid to an acid chloride followed by reaction with methanol.

Table 3: Common Esterification Methods for Carboxylic Acids

| Method | Reagents | General Conditions | Reference |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Methanol, Acid Catalyst (e.g., H₂SO₄) | Heating in excess methanol. | operachem.compatsnap.commasterorganicchemistry.comathabascau.ca |

| Diazomethane Methylation | Carboxylic Acid, Diazomethane (CH₂N₂) | Generally at room temperature. | - |

| Acid Chloride Formation followed by Alcoholysis | 1. SOCl₂ or (COCl)₂ 2. Methanol, Base (e.g., Pyridine) | Two-step process, often at low to room temperature. | - |

Chemo- and Regioselective Esterification Techniques

The direct esterification of 2-(2,2-dimethylcyclopropyl)acetic acid to its corresponding methyl ester is a fundamental transformation. While the substrate itself does not possess multiple reactive sites that would necessitate complex regioselective strategies, the demand for high efficiency, mild reaction conditions, and compatibility with sensitive functional groups in more complex analogs drives the development of advanced esterification methods beyond traditional Fischer esterification.

Modern catalysis offers a range of solutions for the efficient methylation of carboxylic acids. For instance, scandium(III) triflate (Sc(OTf)3) has been demonstrated as an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols, a method that can be significantly accelerated using microwave irradiation. Another innovative approach involves the copper-catalyzed O-methylation of carboxylic acids where dimethyl sulfoxide (B87167) (DMSO) serves as the methyl source. Mechanistic studies suggest the in situ generation of a methyl radical. This method is noted for its broad substrate scope and excellent tolerance of various functional groups.

Green chemistry principles have encouraged the use of less toxic reagents. Dimethyl carbonate (DMC) has emerged as a green methylating agent. Base-catalyzed methyl transfer from DMC to carboxylic acids proceeds under mild conditions with high selectivity for esterification, which is particularly advantageous when dealing with substrates that have stereocenters prone to epimerization.

For reactions where recovery of the catalyst is a priority, heterogeneous and polymer-supported catalysts are valuable. A sonochemical method for methyl esterification utilizes a polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine. This technique allows for the rapid synthesis of methyl esters in high yields and purity without the need for column chromatography, even for substrates with reactive hydroxyl groups or other labile functionalities. Similarly, macroporous polymeric acid catalysts can facilitate direct esterification at moderate temperatures (50-80°C) without the need to remove water, which is a significant advantage over equilibrium-driven reactions like the Fischer esterification.

| Esterification Method | Catalyst/Reagent | Key Features |

| Transesterification | Sc(OTf)3 | High yields, applicable to various esters, microwave acceleration. |

| O-Methylation | Copper catalyst / DMSO | Broad substrate scope, excellent functional group tolerance. |

| Green Methylation | Dimethyl Carbonate (DMC) / Base | Nontoxic reagent, mild conditions, conserves stereochemistry. |

| Sonochemical Esterification | Polymer-supported PPh3 / TCT | Rapid reaction times, high purity, no chromatography needed. |

| Heterogeneous Catalysis | Macroporous polymeric acid | No water removal required, catalyst is recyclable. |

Chiral Resolution and Enantiopure Synthesis

Accessing enantiomerically pure forms of this compound is crucial for investigating the biological activity of its individual stereoisomers. Both chiral resolution of racemic mixtures and direct asymmetric synthesis are powerful strategies to achieve this.

Enzymatic kinetic resolution (EKR) is a highly effective method for separating enantiomers of chiral esters. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the hydrolysis or transesterification of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess.

The kinetic resolution of racemic this compound can be achieved through enantioselective hydrolysis. In this process, the racemic ester is treated with a lipase (B570770) in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, while the other enantiomer (e.g., the S-enantiomer) remains largely as the unreacted ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product acid and the remaining ester.

A variety of lipases have been successfully employed for the kinetic resolution of esters. Lipases from Pseudomonas fluorescens, Pseudomonas cepacia (PCL), Candida antarctica Lipase A and B (CAL-A and CAL-B), and immobilized forms such as Novozyme 435 (immobilized CAL-B) are frequently screened to find the optimal enzyme for a given substrate. The choice of solvent, pH, and temperature can significantly influence both the reaction rate and the enantioselectivity (expressed as the enantiomeric ratio, E).

The following table summarizes typical results for the lipase-catalyzed hydrolysis of analogous chiral esters, demonstrating the effectiveness of this approach.

| Lipase | Substrate | Product | Enantiomeric Excess (ee) of Product | Enantiomeric Ratio (E) |

| Pseudomonas fluorescens Lipase | Racemic Acetate | (R)-Alcohol | >99% | >200 |

| Thermomyces lanuginosus Lipase (TLL) | Racemic Acetate | (R)-Alcohol | >99% | >200 |

| Novozyme 435 (immobilized CAL-B) | Racemic Butyrate | (R)-Alcohol | 95% | 147 |

| Pseudomonas cepacia Lipase (PCL) | Racemic Acetate | (R)-Alcohol | 92% | 53 |

While chiral resolution is an effective separation strategy, asymmetric synthesis allows for the direct formation of a single, desired enantiomer, often leading to higher potential yields. For the synthesis of enantiopure this compound, the key step is the asymmetric construction of the chiral cyclopropane ring.

One powerful method for asymmetric cyclopropanation involves the use of transition metal catalysts with chiral ligands. For example, the reaction of 2-methylpropene with a diazoacetate can be catalyzed by a chiral copper or rhodium complex to induce enantioselectivity in the formation of the cyclopropane ring. The choice of the chiral ligand is critical in determining the enantiomeric excess of the resulting cyclopropanecarboxylate (B1236923) ester.

Another approach focuses on the asymmetric synthesis of the parent carboxylic acid, which can then be esterified. For instance, (S)-(+)-2,2-dimethylcyclopropane carboxylic acid, a key intermediate for the renal dehydropeptidase inhibitor Cilastatin, has been synthesized via the asymmetric cyclopropanation of 2-methylpropene using a chiral iron carbene complex, achieving up to 92% enantiomeric excess. masterorganicchemistry.com

Furthermore, enzymatic processes can also be applied in an asymmetric synthesis context. The asymmetric hydrolysis of a racemic ester, such as racemic ethyl-2,2-dimethylcyclopropane carboxylate, using a lipase can yield the enantiomerically enriched carboxylic acid. masterorganicchemistry.com Studies have shown that among several lipases, Novozyme 435 exhibits high enantioselectivity and activity for this transformation, providing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid. masterorganicchemistry.com This enantiopure acid can then be readily converted to the target methyl ester through one of the advanced esterification methods described previously.

These asymmetric strategies provide direct access to enantiomerically pure building blocks, avoiding the need for resolving a racemic mixture and maximizing the yield of the desired stereoisomer.

Mechanistic Investigations of Reactions Involving Methyl 2 2,2 Dimethylcyclopropyl Acetate Derivatives

Cyclopropane (B1198618) Ring Reactivity and Transformations

The high ring strain of the cyclopropane ring, estimated to be over 100 kJ mol⁻¹, is a significant driving force for ring-opening reactions. nih.gov The presence of substituents can further influence the regioselectivity and stereochemistry of these transformations.

While specific enzymatic studies on methyl 2-(2,2-dimethylcyclopropyl)acetate are not extensively documented, the broader understanding of enzyme-catalyzed cyclopropane ring manipulations provides a framework for potential mechanisms. Biosynthetic enzymes that form cyclopropane rings can be broadly categorized into those proceeding through carbocationic intermediates and those involving carbanionic intermediates. nih.gov It is plausible that enzymatic ring-opening would proceed via reverse mechanisms.

Enzymes such as terpene synthases utilize divalent metal ions to facilitate the cleavage of a leaving group, generating an allylic carbocation that can undergo various transformations, including the formation of a cyclopropane ring. nih.gov An enzymatic ring-opening of a derivative of this compound could, therefore, involve a protonation or Lewis acid-assisted opening of the cyclopropane ring to generate a stabilized carbocationic intermediate. This intermediate could then be trapped by a nucleophile within the enzyme's active site.

The table below outlines a hypothetical enzymatic ring-opening mechanism based on known biochemical principles.

| Step | Description | Intermediate |

| 1. Binding | The substrate, a derivative of this compound, binds to the enzyme's active site. | Enzyme-Substrate Complex |

| 2. Activation | An acidic residue or a metal cofactor in the active site protonates or coordinates to the cyclopropane ring, weakening a C-C bond. | Protonated/Coordinated Cyclopropane |

| 3. Ring Opening | Heterolytic cleavage of a C-C bond occurs, leading to the formation of a tertiary carbocation, stabilized by the gem-dimethyl group. | Tertiary Carbocation |

| 4. Nucleophilic Attack | An enzymatic or external nucleophile attacks the carbocation, leading to the final ring-opened product. | Ring-Opened Product |

| 5. Product Release | The product is released from the active site, regenerating the enzyme. | Free Enzyme |

The cyclopropane ring in this compound is susceptible to attack by electrophiles and can undergo ring-opening under acidic conditions. The presence of electron-accepting groups can render cyclopropanes potent σ-electrophiles. nih.gov

In an acid-catalyzed pathway, protonation of the cyclopropane ring would lead to a corner-protonated cyclopropane, which can then open to form the most stable carbocation. In the case of the 2,2-dimethylcyclopropyl group, this would be a tertiary carbocation. This carbocation can then be attacked by a nucleophile. The regioselectivity of the ring opening is dictated by the stability of the resulting carbocationic intermediate.

The general mechanism for an acid-catalyzed ring-opening is as follows:

Protonation: The cyclopropane ring is protonated by an acid, forming a carbocationic intermediate.

Nucleophilic Attack: A nucleophile attacks the carbocation, resulting in the ring-opened product.

The table below summarizes the key aspects of this pathway.

| Reagent | Intermediate | Product Type |

| H⁺ / H₂O | Tertiary Carbocation | Alcohol |

| H⁺ / ROH | Tertiary Carbocation | Ether |

| H⁺ / X⁻ (halide) | Tertiary Carbocation | Alkyl Halide |

Radical reactions involving cyclopropane derivatives often proceed through the formation of a cyclopropylcarbinyl radical, which can undergo rapid ring-opening. The rearrangement of the cyclopropylmethyl radical to the but-3-enyl radical is an extremely fast process and is often used as a radical clock.

For a derivative of this compound, a radical generated on the carbon adjacent to the cyclopropane ring would be a cyclopropylcarbinyl-type radical. This radical can undergo a β-scission of the cyclopropane ring to form a more stable, ring-opened radical. The regioselectivity of the ring-opening is influenced by the stability of the resulting radical. Cleavage of the internal bond of the bicyclo[n.1.0]alkane radical would lead to a ring-enlarged cycloalkenyl radical, while cleavage of an outer bond results in a cycloalkenylmethyl radical.

Oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives have also been reported, where a radical addition to a double bond is followed by ring-opening of the cyclopropyl-substituted carbon radical. beilstein-journals.org

| Radical Type | Rearrangement/Scission | Resulting Radical |

| Cyclopropylcarbinyl Radical | β-Scission (Ring Opening) | Homoallylic Radical |

| Cyclopropyl-substituted Carbon Radical | Ring Opening | Alkyl Radical |

Reactivity at the Ester Linkage and Proximal Side Chains

The methyl ester group of this compound exhibits reactivity typical of carboxylic acid esters, including hydrolysis, condensation, and substitution reactions.

The hydrolysis of this compound to 2-(2,2-dimethylcyclopropyl)acetic acid can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comucoz.com The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid. masterorganicchemistry.comwikipedia.org

The steps are as follows:

Nucleophilic attack: The hydroxide ion attacks the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the leaving group (methoxide).

Deprotonation: The methoxide ion deprotonates the carboxylic acid to form the carboxylate salt.

Protonation: An acid workup protonates the carboxylate to yield the final carboxylic acid. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction and is the reverse of Fischer esterification. wikipedia.orgyoutube.com The reaction is driven to completion by using an excess of water. The mechanism involves the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water.

The steps are as follows:

Protonation: The carbonyl oxygen is protonated by an acid catalyst.

Nucleophilic attack: A water molecule attacks the carbonyl carbon.

Proton transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group.

Elimination of the leaving group (methanol).

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated to regenerate the acid catalyst. youtube.com

| Condition | Key Intermediate | Reversibility |

| Basic (e.g., NaOH) | Tetrahedral Alkoxide | Irreversible |

| Acidic (e.g., H₃O⁺) | Protonated Carbonyl | Reversible |

The ester group can participate in condensation reactions, such as the Claisen condensation, although this would require the presence of α-hydrogens, which are present in this compound. Such reactions would lead to the formation of β-keto esters.

Substitution reactions can also occur. For instance, the conversion of cyclopropyl (B3062369) halides to cyclopropyloxy derivatives has been achieved through the use of cyclopropyl carbanions attacking an oxygen atom source, representing a reversal of the usual nucleophilic and electrophilic roles. umich.edu While this example involves substitution at the cyclopropane ring, it highlights the diverse reactivity of cyclopropane derivatives.

The table below summarizes some potential condensation and substitution reactions.

| Reaction Type | Reagents | Product Type |

| Claisen Condensation | Strong base (e.g., NaOEt) | β-Keto Ester |

| Transesterification | Alcohol, Acid or Base Catalyst | Different Ester |

| Amidation | Amine | Amide |

Studies on Reaction Stereoselectivity and Diastereomeric Control

The stereochemical outcome of reactions involving derivatives of this compound is a critical aspect of their synthetic utility, particularly in the construction of complex molecules with defined three-dimensional structures. The rigid cyclopropane ring, substituted with sterically demanding gem-dimethyl groups, can exert significant influence on the facial selectivity of reactions at adjacent centers. Research in this area has often focused on leveraging this inherent structural feature to control the formation of new stereocenters, either through substrate control or through the use of chiral auxiliaries and catalysts.

A primary area of investigation has been the stereoselective synthesis of chrysanthemic acid and its esters, which share the 2,2-dimethylcyclopropane motif. These studies provide valuable insights into the factors governing stereoselectivity in this class of compounds. One of the most effective methods for establishing the stereochemistry of the cyclopropane ring itself is through asymmetric cyclopropanation reactions. For instance, the reaction of 2,5-dimethyl-2,4-hexadiene (B125384) with methyl diazoacetate, catalyzed by a C1-chiral salicylaldimine copper(I) complex, has been shown to produce methyl (+)-trans-(1R,3R)-chrysanthemate with a high degree of stereoselectivity. nih.gov Computational studies have indicated that the catalyst-carbene intermediate possesses intrinsic chirality, and intramolecular hydrogen bonding within this complex effectively transmits the chiral information, dictating the facial approach of the olefin. nih.gov

Once the stereochemistry of the cyclopropyl moiety is established, subsequent reactions can be influenced by the existing stereocenters. The steric bulk of the gem-dimethyl group and the relative orientation of the substituents on the cyclopropane ring can direct incoming reagents to a specific face of a reactive intermediate, such as an enolate.

A significant strategy for achieving high levels of stereocontrol is through enzymatic resolutions. The asymmetric hydrolysis of racemic esters of 2,2-dimethylcyclopropanecarboxylic acid is a well-established method for obtaining enantiomerically enriched products. For example, the hydrolysis of racemic ethyl 2,2-dimethylcyclopropanecarboxylate catalyzed by the lipase (B570770) Novozyme 435 can yield (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid with a high enantiomeric excess (ee). The efficiency and selectivity of such enzymatic processes are highly dependent on reaction parameters, as illustrated in the following table.

Table 1: Influence of Reaction Parameters on the Enantioselective Hydrolysis of Ethyl 2,2-dimethylcyclopropanecarboxylate Catalyzed by Novozyme 435

| Parameter | Optimal Value | Yield of (S)-acid (%) | Enantiomeric Excess of (S)-acid (%) |

|---|---|---|---|

| Substrate Conc. | 65 mmol/L | 45.6 | 99.2 |

| Enzyme Dosage | 16 g/L | 45.6 | 99.2 |

| Buffer pH | 7.2 | 45.6 | 99.2 |

| Temperature | 30°C | 45.6 | 99.2 |

| Reaction Time | 64 h | 45.6 | 99.2 |

This enzymatic approach provides a practical route to the chiral acid, which can then be re-esterified to afford enantiomerically pure this compound for use in further stereoselective transformations.

In the context of diastereomeric control, the introduction of new stereocenters on the acetate (B1210297) side chain of a chiral cyclopropyl ester is of considerable interest. While specific studies detailing the diastereoselectivity of enolate reactions starting directly from this compound are not extensively documented in publicly available research, general principles of diastereoselective synthesis can be applied. For instance, in the synthesis of pyrethroids, diastereoselective additions to esters of chrysanthemic acid are a key consideration. The stereochemical outcome of such reactions is often dictated by the approach of the electrophile to the enolate, which is influenced by the steric hindrance imposed by the cyclopropane ring and its substituents.

Further illustrating the principle of diastereocontrol, the chemoselective reduction of a bicyclic dione (B5365651) precursor to pyrethroids highlights the directing effect of the molecular framework. The use of different reducing agents and conditions can dramatically alter the ratio of exo to endo alcohol products, demonstrating that the inherent geometry of the cyclopropane-containing system can be exploited to achieve high levels of diastereomeric control.

Table 2: Diastereoselectivity in the Reduction of 2,2,5,5-tetramethyl-bicyclo[3.1.0]hexa-2,4-dione

| Reducing Agent/Conditions | Overall Yield (%) | exo:endo Alcohol Ratio |

|---|---|---|

| NaBH₄ in Methanol (B129727), 20°C | 89 | 20:80 |

| NaBH₄ / CeCl₃ in Methanol, 20°C | 88 | 22:78 |

| NaBH₄ / CeCl₃ in Methanol, -78°C | 85 | 100:0 |

| NaBH₄ / 0.5 eq. CeCl₃ in Methanol, -78°C | 81 | 23:77 |

While the data in Table 2 pertains to a precursor and not the target molecule itself, it underscores the profound impact that reagents and conditions can have on the stereochemical outcome of reactions in sterically congested systems containing a 2,2-dimethylcyclopropane ring. These findings suggest that similar high levels of diastereocontrol could be achievable in reactions of the enolate derived from this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy of Methyl 2-(2,2-dimethylcyclopropyl)acetate provides distinct signals for each unique proton in the molecule. The chemical shift, signal splitting (multiplicity), and coupling constants are key parameters derived from the spectrum.

The spectrum typically displays a singlet for the methyl ester protons (-OCH₃). The two methyl groups attached to the cyclopropane (B1198618) ring are chemically non-equivalent (diastereotopic) and therefore appear as two separate singlets. The protons on the cyclopropane ring and the adjacent methylene (B1212753) (-CH₂-) group exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~3.67 | s | -OCH₃ |

| ~2.40 | dd | -CH₂- |

| ~2.25 | dd | -CH₂- |

| ~1.14 | s | -C(CH₃)₂ |

| ~1.07 | s | -C(CH₃)₂ |

| ~0.95 | m | Cyclopropyl (B3062369) CH |

| ~0.65 | m | Cyclopropyl CH₂ |

Note: Chemical shifts and multiplicities can vary slightly based on the solvent and the specific NMR instrument used.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group appears at the lowest field (highest ppm value), typically around 174 ppm. The carbon of the methoxy (B1213986) group (-OCH₃) resonates at approximately 51 ppm. The quaternary carbon of the cyclopropane ring and the two attached methyl carbons have characteristic chemical shifts, as do the methylene carbon of the acetate (B1210297) group and the other two carbons of the cyclopropane ring.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~174.0 | C=O |

| ~51.5 | -OCH₃ |

| ~39.1 | -CH₂- |

| ~28.3 | -C(CH₃)₂ |

| ~22.4 | Cyclopropyl CH |

| ~21.2 | -C(CH₃)₂ |

| ~20.1 | -C(CH₃)₂ |

Note: The exact chemical shifts are dependent on the experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, revealing the ¹H-¹H connectivity within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the complete molecular structure. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals which protons are close to each other in space, providing critical information for determining the molecule's stereochemistry.

Mass Spectrometry (MS) for Precise Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and providing clues about its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of the exact elemental composition, confirming the molecular formula of this compound as C₉H₁₆O₂.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass | Measured Exact Mass |

|---|---|---|

| [C₉H₁₆O₂ + H]⁺ | 157.1223 | ~157.1225 |

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are "soft" ionization techniques that are well-suited for analyzing small organic molecules. scripps.edu These methods typically generate protonated molecules ([M+H]⁺) or adducts with other ions (like [M+Na]⁺), which clearly indicate the molecular weight. ekb.eg By inducing fragmentation of these ions (a technique known as tandem mass spectrometry or MS/MS), chemists can study the resulting fragment ions to gain further insights into the molecule's structure. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique for the identification of functional groups and the analysis of vibrational modes within a molecule. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that correspond to the distinct structural components of the molecule: the cyclopropane ring, the gem-dimethyl group, and the methyl ester moiety.

The analysis of the vibrational frequencies can be understood by considering the different types of molecular vibrations, which include stretching (changes in bond length) and bending (changes in bond angle). researchgate.netnih.gov These vibrations are quantized, and a molecule will only absorb infrared radiation if the incoming radiation has an energy that matches the energy difference between two vibrational states and if the vibration causes a change in the molecule's dipole moment. researchgate.net

Characteristic Vibrational Frequencies:

The key functional groups and structural motifs of this compound and their expected IR absorption regions are detailed below:

Cyclopropane Ring: The three-membered ring has characteristic vibrations. The C-H stretching vibrations of the hydrogens attached to the cyclopropane ring are typically observed at wavenumbers around 3080 to 3040 cm⁻¹. wikipedia.org Additionally, the ring contains -CH₂- groups, which exhibit deformation vibrations between 1480 and 1440 cm⁻¹ and skeletal vibrations in the range of 1020 to 1000 cm⁻¹. wikipedia.org

Gem-Dimethyl Group: The two methyl groups attached to the same carbon atom of the cyclopropane ring will display characteristic alkane-like vibrations. Strong C-H stretching absorptions for the CH₃ groups are expected in the range of 2975 to 2845 cm⁻¹. nih.govacs.org C-H deformation (bending) vibrations for these methyl groups typically appear between 1470 and 1370 cm⁻¹. nih.gov Furthermore, C-C skeletal vibrations associated with a C-(CH₃)₂ group can be found in the fingerprint region, contributing to the complexity of the spectrum. nih.govacs.org

Methyl Ester Group: The methyl ester is a prominent functional group with highly characteristic IR absorptions. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration is anticipated in the region of 1750-1735 cm⁻¹. The precise position of this band can be influenced by the electronic environment. The C-O stretching vibrations of the ester linkage are also significant and typically appear as two bands, one for the C-O-C asymmetric stretch and another for the symmetric stretch, in the 1300-1000 cm⁻¹ range.

The following interactive table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its structural components.

| Functional Group/Structural Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Cyclopropane Ring | C-H Stretch | 3080 - 3040 | Medium |

| -CH₂- Deformation | 1480 - 1440 | Medium | |

| -CH₂- Skeletal Vibration | 1020 - 1000 | Medium | |

| Gem-Dimethyl Group | C-H Stretch | 2975 - 2845 | Strong |

| C-H Deformation | 1470 - 1370 | Medium-Strong | |

| Methyl Ester | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| C-O Stretch (asymmetric) | ~1250 | Strong | |

| C-O Stretch (symmetric) | ~1100 | Strong |

The region below 1500 cm⁻¹ is known as the fingerprint region, where complex and unique patterns of overlapping vibrations occur, which are characteristic of the molecule as a whole. wikipedia.orgnih.gov This region for this compound would be a composite of the cyclopropane ring skeletal vibrations, C-C stretching of the entire carbon framework, and various bending modes.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in the reviewed literature. Therefore, a detailed discussion of its solid-state molecular architecture, including unit cell parameters, space group, and specific bond lengths and angles as determined by this methodology, cannot be provided at this time.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These calculations can predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules, including strained ring systems like cyclopropanes. researchgate.netacs.org DFT calculations are used to investigate the mechanisms and diastereoselectivity of reactions involving cyclopropane (B1198618) derivatives. acs.org For instance, DFT studies on the hydroboration of substituted cyclopropanes have been conducted using the B3LYP density functional method with a 6-31G** basis set to determine reaction pathways and transition state structures. researchgate.net

In the context of Methyl 2-(2,2-dimethylcyclopropyl)acetate, DFT could be employed to:

Optimize the molecular geometry to find the most stable three-dimensional structure.

Calculate the electron density distribution to identify electron-rich and electron-poor regions, which are indicative of reactive sites.

Determine the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity in chemical reactions. mdpi.com

Simulate reaction pathways, such as ester hydrolysis or reactions involving the cyclopropane ring, to understand their mechanisms and energy barriers. mdpi.com

DFT studies have been successfully applied to understand cycloaddition reactions involving cyclopropane derivatives, clarifying reaction mechanisms and the origins of stereoselectivity. acs.org For example, calculations have been used to compare different potential pathways for a reaction, identifying the most energetically favorable route. acs.org

Table 1: Representative DFT Functionals and Basis Sets for Cyclopropane Systems

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G* | Geometry optimization, frequency calculations |

| M06-2X | def2-TZVP | More accurate energy calculations, reaction mechanisms |

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure and bonding within a molecule. slideshare.net For cyclopropane systems, the nature of the carbon-carbon bonds is of particular interest due to the ring strain. The bonding in cyclopropane is often described using the Walsh model, which involves sp² hybridized carbons and results in "bent" or "banana" bonds.

An analysis of the molecular orbitals of this compound would reveal:

The nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals are key to understanding the molecule's reactivity towards electrophiles and nucleophiles.

How substituents on the cyclopropane ring influence the electronic structure and reactivity. Studies on substituted cyclopropanes have shown that electropositive substituents can stabilize the ring by enhancing its σ-aromaticity, while electronegative substituents can have the opposite effect. smu.edu

The analysis of the highest occupied molecular orbitals (HOMOs) in cyclopropane radical cations has provided insights into the geometric and electronic structure of these strained systems. researchgate.net Such analyses, while performed on a related system, demonstrate the power of MO theory in explaining the unique electronic characteristics of the cyclopropane ring. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior and interactions with its environment.

The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. chemistrysteps.com

For this compound, key areas for conformational exploration include:

Rotation around the bond connecting the cyclopropane ring and the acetate (B1210297) group.

Rotation around the C-C and C-O single bonds within the acetate group.

Computational methods can systematically rotate these bonds and calculate the potential energy at each step, generating a potential energy surface. The minima on this surface correspond to stable conformers. indiana.edu Studies on related molecules, such as 2,2-dimethylpropane and other substituted diamines, have utilized quantum chemical calculations to determine the most stable conformations. mdpi.comreddit.com The anti-periplanar conformation is often found to be the most stable, representing the minimum energy state. mdpi.com The stability of different conformers is influenced by steric hindrance between the bulky dimethyl groups and the acetate group, as well as electronic effects.

Molecular dynamics (MD) simulations can also be used to explore the conformational space. aip.org An MD simulation tracks the movement of atoms in a molecule over time, providing a dynamic view of its conformational flexibility. mdpi.com These simulations can reveal the preferred conformations and the transitions between them at a given temperature. mdpi.com

Table 2: Predicted Stable Conformers of this compound

| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Anti | ~180° | 0 (most stable) | Ester group is directed away from the dimethyl groups. |

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov Given that many biologically active molecules contain cyclopropane rings, understanding how this compound might interact with a protein binding site is of significant interest. researchgate.netnih.gov

A molecular docking study of this compound would involve:

Obtaining the three-dimensional structures of the ligand (this compound) and a target protein.

Placing the ligand in the binding site of the protein in various orientations and conformations.

Using a scoring function to evaluate the binding affinity for each pose, predicting the most likely binding mode. nih.gov

The cyclopropane ring, with its unique electronic structure and rigidity, can play a significant role in binding. The ester group can act as a hydrogen bond acceptor, while the hydrocarbon portions of the molecule can engage in hydrophobic interactions. Docking studies on cyclopropane and cyclobutane (B1203170) carboxylic acid derivatives have been performed to assess their potential interactions with enzymes like collagenase. researchgate.net

Predictive Modeling for Chemical Space Exploration and Design

Predictive modeling uses computational algorithms and statistical methods to build models that can predict the properties of new, un-synthesized molecules. researchgate.net This approach is used to explore the vast "chemical space" of possible molecular structures to identify candidates with desired properties, such as high biological activity or specific physical characteristics. nih.gov

Starting with the scaffold of this compound, predictive modeling could be used to:

Generate Virtual Libraries: Create a large set of virtual analogs by systematically modifying different parts of the molecule (e.g., changing the ester to an amide, adding substituents to the cyclopropane ring).

Develop Quantitative Structure-Activity Relationship (QSAR) Models: If experimental data on the activity of related compounds is available, a QSAR model can be built to correlate molecular descriptors (e.g., size, shape, electronic properties) with biological activity. This model can then be used to predict the activity of new virtual analogs.

Utilize Machine Learning and AI: Advanced machine learning models, including deep learning, can be trained on large chemical datasets to predict various properties, guiding the design of novel molecules with improved characteristics. chemrxiv.org The exploration of chemical space can be guided by these models to efficiently navigate towards regions of interest. nih.gov

Through these predictive approaches, the chemical space around this compound can be systematically explored to design new compounds for specific applications in materials science or pharmacology. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling Relevant to Synthetic or Mechanistic Aspects

QSPR models are mathematical relationships that correlate the structural or property descriptors of a compound with a particular activity or property. These models are valuable tools in predicting the behavior of new or untested compounds, thereby guiding synthesis and mechanistic investigations.

However, a dedicated QSPR study for this compound, focusing on its synthetic accessibility, reaction kinetics, or mechanistic pathways, has not been reported. While general QSPR models exist for predicting thermodynamic properties of broader classes of molecules like cycloalkanes, these are not specific to the nuanced structural features of this particular cyclopropyl (B3062369) ester. nih.govnih.gov The development of a specific QSPR model for this compound would require a dataset of related molecules with experimentally determined properties, which appears to be currently unavailable.

Applications of Methyl 2 2,2 Dimethylcyclopropyl Acetate in Complex Organic Synthesis

Utilization as a Versatile Chiral Building Block

Methyl 2-(2,2-dimethylcyclopropyl)acetate, often utilized via its corresponding carboxylic acid, serves as a crucial chiral building block in asymmetric synthesis. A chiral building block is a molecule that exists in a specific three-dimensional form (enantiomer) and is used as a starting material to build up more complex molecules with a defined stereochemistry. The enantiomerically pure form of the 2,2-dimethylcyclopropyl group provides a rigid, well-defined scaffold that chemists can elaborate upon to create specific target molecules.

The most notable application is in the synthesis of Cilastatin, where the (S)-(+)-enantiomer of 2,2-dimethylcyclopropane carboxylic acid is a key intermediate. researchgate.netgoogle.com The synthesis of this chiral acid often involves processes like asymmetric cyclopropanation or the chiral resolution of a racemic mixture, which separates the desired enantiomer from the undesired one. researchgate.net The presence of the gem-dimethyl group on the cyclopropane (B1198618) ring introduces steric hindrance and conformational rigidity, which are critical for the biological activity of the final molecule. nbinno.com

Synthesis of Spirocyclic Compounds and Heterocyclic Ring Systems

The strained three-membered ring of cyclopropane derivatives offers unique reactivity that can be harnessed to synthesize more complex cyclic systems. While direct examples of this compound in these specific transformations are not extensively documented, the cyclopropyl (B3062369) group, in general, is a known precursor for such structures. Methodologies have been developed for creating cyclopropane-fused spiro-pseudoindoxyl derivatives through the annulation of ylideneoxindoles and sulfur ylides. nih.gov Furthermore, Simmons-Smith cyclopropanation is a key step in creating spiro-cyclopropyl carbocyclic nucleoside analogs. nih.gov

Intermediate in the Synthesis of Structurally Diverse Bioactive Molecules

The 2,2-dimethylcyclopropyl scaffold is a key component in several biologically active molecules, where it often imparts favorable properties such as metabolic stability and conformational constraint.

Scaffolds for Peptidomimetics and Drug Analogs

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The incorporation of rigid structural elements is a common strategy in peptidomimetic design. The 2,2-dimethylcyclopropyl group serves this purpose effectively.

Cilastatin itself can be considered a peptidomimetic. It is a dipeptide analog, containing a modified cysteine residue linked to a unique amino acid mimic that features the 2,2-dimethylcyclopropane ring. nih.gov This rigid cyclopropyl unit restricts the conformational freedom of the molecule, which can lead to a higher binding affinity for its target enzyme. This principle of using sterically defined, rigid scaffolds like the one provided by this compound is a cornerstone of modern drug design. nih.gov

Contribution to Novel Reaction Methodologies and Synthetic Routes

The primary contribution of this compound and its related acid derivative in the context of synthetic methodology is not in the development of fundamentally new reaction types, but rather in the establishment of efficient and stereoselective synthetic routes to important pharmaceutical targets. The development of methods to produce enantiomerically pure (S)-(+)-2,2-dimethylcyclopropane carboxylic acid has been a significant focus. researchgate.net

These routes include:

Asymmetric cyclopropanation: Using chiral catalysts to create the cyclopropane ring with the correct stereochemistry from the outset. researchgate.net

Biocatalytic resolution: Employing enzymes, such as lipases, to selectively hydrolyze the ester of one enantiomer from a racemic mixture of the corresponding ethyl ester, allowing for the separation of the desired S-(+)-acid. researchgate.netgoogle.com

Classical resolution: Using a chiral resolving agent, such as L-carnitine oxalate, to form diastereomeric salts that can be separated by fractional crystallization. researchgate.net

These optimized synthetic pathways ensure a reliable supply of the key chiral intermediate required for the large-scale production of drugs like Cilastatin, showcasing the compound's importance in process chemistry and pharmaceutical manufacturing. researchgate.net

Mechanistic Biological Research of Cyclopropyl Acetate Derivatives

Molecular Target Identification and Binding Mechanism Studies

The biological effects of cyclopropyl (B3062369) derivatives are often rooted in their ability to interact with and modulate the function of specific enzymes and receptors. The inherent ring strain and the electronic properties of the cyclopropane (B1198618) moiety play a crucial role in these interactions.

While specific enzymatic inhibition studies on Methyl 2-(2,2-dimethylcyclopropyl)acetate are not extensively documented in publicly available research, the broader class of cyclopropane-containing compounds is known to act as enzyme inhibitors. The high degree of s-character in the C-C bonds of the cyclopropane ring imparts properties similar to a double bond, allowing for unique interactions with enzymatic active sites.

The biological activity of cyclopropane derivatives is frequently attributed to their ability to form covalent adducts with biological macromolecules. The strained cyclopropane ring can be opened by nucleophilic residues in proteins or DNA, leading to a stable covalent linkage. This mechanism is a common pathway for the irreversible inactivation of enzymes. The electrophilic nature of the cyclopropane ring, often enhanced by adjacent functional groups, facilitates this reactivity.

Allosteric modulation is another proposed mechanism of action for some biologically active molecules, where a compound binds to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's activity. While specific evidence for allosteric modulation by this compound is not prominent in the literature, this mechanism remains a possibility for cyclopropane derivatives, given their structural diversity and ability to interact with various protein surfaces.

Investigation of Broad-Spectrum Biological Research Pathways

Derivatives of 2,2-dimethylcyclopropane carboxylic acid have been explored for a wide array of biological applications, demonstrating their potential as antimicrobial, antiviral, antitumor, and insecticidal agents.

Natural and synthetic compounds containing the gem-dimethylcyclopropane unit have been a focus of research for their antimicrobial and antifungal properties. nih.gov While direct studies on this compound are limited, the broader family of natural sesquiterpenoids with this structural motif has shown notable activity. nih.gov The lipophilic nature of these compounds often allows them to interfere with the cell membranes of microorganisms, leading to disruption of cellular integrity and function. The specific mechanisms can vary, from inhibiting essential enzymes to disrupting membrane potential.

The investigation of cyclopropane derivatives has extended to their potential as antiviral and antitumor agents. Sesquiterpenoids containing the gem-dimethylcyclopropane moiety have been evaluated for their cytotoxic activities against various cancer cell lines. nih.gov The proposed mechanisms often involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

In the realm of antiviral research, synthetic nucleoside analogues incorporating a 2,2-dimethylcyclopropyl group have been synthesized and tested. For example, novel trans-2,2-dimethylcyclopropyl nucleosides were synthesized from ethyl chrysanthemate as potential antiviral agents. However, in one study, these compounds did not exhibit significant activity against a panel of viruses including HSV-1, HSV-2, EMCV, Cox B3, or VSV at concentrations up to 100 microM. This indicates that while the cyclopropane scaffold is of interest, specific structural arrangements are crucial for potent antiviral effects.

The most well-documented biological activity of esters of 2,2-dimethylcyclopropane carboxylic acid is their insecticidal effect. These compounds are fundamental components of pyrethroids, a major class of synthetic insecticides. nih.gov Pyrethroids are synthetic derivatives of the natural insecticide pyrethrum, which is found in chrysanthemums. The acid portion of many pyrethroids is chrysanthemic acid, which is 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylic acid.

The mechanism of action of these compounds is primarily neurotoxic to insects. They act on the voltage-gated sodium channels in nerve cell membranes, forcing them to remain open for an extended period. This leads to continuous nerve stimulation, resulting in paralysis and ultimately the death of the insect. The gem-dimethylcyclopropane group is a critical feature for this activity.

Novel pyrethroid derivatives continue to be synthesized and tested for their insecticidal efficacy, including against resistant insect strains. The data below showcases the potent activity of a representative pyrethroid derivative against common insect pests. nih.gov

Insecticidal Activity of a Pyrethroid Derivative

| Insect Species | Common Name | Mortality (%) |

|---|---|---|

| Aedes aegypti | Yellow Fever Mosquito | 100 |

| Culex quinquefasciatus | House Mosquito | 100 |

| Musca domestica | Housefly | 100 |

| Blattella germanica | German Cockroach | 100% knockdown within 15 min |

Structure-Activity Relationship (SAR) Studies for Biological Mechanism Elucidation

The investigation into the structure-activity relationships (SAR) of cyclopropyl acetate (B1210297) derivatives, particularly focusing on the core structure of this compound, is crucial for understanding their biological mechanisms. While direct and extensive SAR studies on this specific molecule are not widely published, valuable insights can be drawn from closely related and extensively studied compounds, such as the pyrethroid insecticides. Pyrethroids are synthetic analogs of the natural insecticide pyrethrin, and many of them are esters of chrysanthemic acid, which features a 2,2-dimethyl-3-(2-methylpropenyl)cyclopropane carboxylic acid backbone. The structural similarities allow for a predictive understanding of how modifications to the this compound scaffold could influence its biological activity.

The core components of this compound that are critical for its biological activity and are key points for SAR studies include the cyclopropane ring, the gem-dimethyl substitution on this ring, and the acetate ester group. Variations in any of these regions can lead to significant changes in the compound's interaction with biological targets, thereby altering its efficacy and mechanism of action.

The Role of the Cyclopropane Ring

The three-membered cyclopropane ring is a key structural feature that imparts a specific conformation and rigidity to the molecule. In many biologically active compounds, this ring is essential for proper binding to the target site. The stereochemistry of the substituents on the cyclopropane ring is a critical determinant of biological activity. For instance, in pyrethroid insecticides, the insecticidal activity is highly dependent on the stereoisomerism of the cyclopropane ring. mdpi.comnih.gov Generally, both cis- and trans-isomers relative to the ester and the side chain on the cyclopropane ring can exhibit activity, though one isomer is often significantly more potent than the other. nih.gov

For this compound, the relative orientation of the acetate group to other potential substituents on the cyclopropane ring would be expected to significantly impact its biological effect.

Impact of Substituents on the Cyclopropane Ring

The gem-dimethyl group at the C2 position of the cyclopropane ring is another crucial element. In pyrethroids, these methyl groups are considered vital for activity. nih.gov Alterations to these groups, such as replacement with other alkyl groups or halogens, have been explored. For example, in some synthetic pyrethroids, the replacement of the dimethyl groups in the isobutenyl side chain of chrysanthemic acid with halogens like chlorine or bromine has led to compounds with enhanced photostability and potent insecticidal activity. nih.gov

In the context of this compound, modifications to the gem-dimethyl groups could be a key area for SAR studies. The size, electronics, and lipophilicity of these substituents would likely influence the compound's binding affinity to its biological target.

The Significance of the Ester Moiety

The acetate portion of this compound is another critical site for modification in SAR studies. The nature of the alcohol component of the ester can dramatically affect the potency and selectivity of the compound. In the development of synthetic pyrethroids, extensive modifications of the alcohol moiety have been a primary strategy for discovering new and more effective insecticides. nih.gov For example, the introduction of an α-cyano group in the 3-phenoxybenzyl alcohol moiety was found to significantly enhance insecticidal activity. nih.gov

For this compound, replacing the methyl group of the acetate with larger, more complex, or substituted alkyl or aryl groups would be a logical step in exploring the SAR. The table below illustrates hypothetical modifications and their potential impact on biological activity, based on principles derived from pyrethroid research.

| Modification Site | Structural Change | Predicted Effect on Biological Activity | Rationale based on Analogous Compounds (Pyrethroids) |

|---|---|---|---|

| Cyclopropane Ring Stereochemistry | Change from cis to trans isomer | Potentially significant change in potency (increase or decrease) | Stereoisomerism is a critical determinant of activity in pyrethroids. nih.gov |

| Use of a specific enantiomer (e.g., 1R,3R) | Likely increase in potency and selectivity | The biological activity of pyrethroids is often highly stereospecific. mdpi.comnih.gov | |

| Gem-Dimethyl Group | Replacement with larger alkyl groups | Likely decrease in activity due to steric hindrance | The gem-dimethyl group is generally considered optimal for activity in many pyrethroids. nih.gov |

| Replacement with halogens (e.g., Cl, Br) | Potential for altered activity and increased stability | Halogen substitution in the side chain of the cyclopropane ring has led to potent pyrethroids. nih.gov | |

| Ester Moiety (Alcohol part) | Replacement of methyl with larger alkyl chains | Variable effects on potency and lipophilicity | The nature of the alcohol ester significantly influences the overall properties of pyrethroids. unamur.beunamur.be |

| Introduction of an aromatic ring (e.g., benzyl) | Potential for enhanced binding through π-π interactions | Many potent pyrethroids incorporate aromatic alcohol moieties. nih.gov | |

| Addition of an α-cyano group to a benzyl (B1604629) ester | Potential for significantly increased potency | This modification is a key feature of several highly active pyrethroids. nih.gov |

Emerging Research Directions and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Computer-aided synthesis planning (CASP) programs, powered by machine learning, can identify potential disconnections in a target molecule to suggest simpler, commercially available precursors. nih.govoptimlpse.co.uk This approach moves beyond traditional, rule-based systems by learning from millions of published reactions, enabling the discovery of non-intuitive synthetic strategies. arxiv.org For a target like Methyl 2-(2,2-dimethylcyclopropyl)acetate, an ML model could predict optimal reaction conditions, suggest catalysts, and even forecast potential side products, thereby minimizing experimental trial and error. nih.gov Furthermore, generative models in AI can design novel cyclopropane-containing molecules with desired properties, supporting the broader goal of accelerated drug and materials discovery. nih.gov

| AI/ML Application | Description | Potential Impact on Cyclopropane Synthesis |

|---|---|---|

| Retrosynthesis Planning | Algorithms predict a series of reactions to synthesize a target molecule from available starting materials. researchgate.netresearchgate.net | Identifies novel, more efficient, or cost-effective routes to complex cyclopropyl (B3062369) acetates. |

| Reaction Outcome Prediction | Neural networks are trained on reaction data to predict the major product, yield, and stereoselectivity of a given transformation. nih.gov | Improves the success rate of complex cyclopropanation reactions and reduces wasted resources. |

| Catalyst Discovery | Machine learning models screen virtual libraries of potential catalysts to identify candidates with high predicted activity and selectivity. | Accelerates the development of new catalysts for asymmetric cyclopropanation. |

| De Novo Molecular Design | Generative AI models create new molecular structures with optimized properties (e.g., biological activity, synthetic accessibility). nih.gov | Designs novel, biologically active molecules based on the gem-dimethylcyclopropane scaffold. |

Green Chemistry and Sustainable Synthesis Approaches for Cyclopropyl Acetates

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles are being integrated into the synthesis of cyclopropanes. thieme-connect.deresearchgate.net Traditional cyclopropanation methods often rely on hazardous reagents and volatile organic solvents. Modern research focuses on developing sustainable alternatives that minimize waste, reduce energy consumption, and utilize safer materials. thieme-connect.com

| Parameter | Traditional Approaches (e.g., Simmons-Smith) | Green Chemistry Approaches |

|---|---|---|

| Reagents | Stoichiometric organozinc reagents, diiodomethane (B129776). | Catalytic systems, diazo compounds generated in situ. researchgate.net |

| Solvents | Volatile organic compounds (e.g., diethyl ether, dichloromethane). | Water, ionic liquids, or solvent-free conditions. thieme-connect.com |

| Energy Input | Often requires heating or cryogenic conditions. | Alternative energy sources (photons, electricity, mechanical force). thieme-connect.de |

| Catalysis | Often relies on stoichiometric metal reagents. | Transition metal catalysis, photocatalysis, biocatalysis. researchgate.netthieme-connect.com |

| Waste Profile | Generation of significant metal and solvent waste. | Reduced E-factor, catalyst recycling, biodegradable waste. thieme-connect.de |

Novel Catalyst Design for Enhanced Stereoselectivity and Efficiency

The synthesis of specific stereoisomers of cyclopropane-containing molecules is critical for their application in pharmaceuticals and agrochemicals. Consequently, a major research focus is the design of novel catalysts that can achieve high levels of stereoselectivity (both diastereoselectivity and enantioselectivity) and efficiency. nih.gov

Dirhodium(II) complexes are among the most effective catalysts for the cyclopropanation of alkenes with diazo compounds. nih.govrsc.org Research in this area focuses on modifying the chiral ligands attached to the rhodium centers to precisely control the trajectory of the interacting substrates. emory.edu For example, catalysts like Rh₂(S-TCPTAD)₄ have demonstrated high asymmetric induction (up to 98% enantiomeric excess) in the cyclopropanation of electron-deficient alkenes. nih.govrsc.org Beyond rhodium, complexes based on cobalt, copper, and ruthenium are also being developed. nih.govdicp.ac.cnnih.gov An alternative strategy involves biocatalysis, where enzymes such as engineered myoglobins and other hemoproteins are redesigned to function as carbene transferases, catalyzing asymmetric cyclopropanation with exceptional selectivity. acs.org

| Catalyst Type | Example | Key Features | Reference |

|---|---|---|---|

| Chiral Dirhodium Catalyst | Rh₂(S-TCPTAD)₄ | Highly effective for enantioselective cyclopropanation of electron-deficient alkenes. | nih.govrsc.org |

| Cobalt Complex | (OIP)CoBr₂ | Enables asymmetric cyclopropanation using gem-dichloroalkanes as carbene precursors, avoiding hazardous diazoalkanes. | dicp.ac.cn |

| Engineered Biocatalyst | Myoglobin-based Carbene Transferase | Enables highly efficient and stereoselective cyclopropanation of a broad range of alkenes, including electron-deficient ones. | acs.org |

| Chiral Ruthenium Complex | Ru(II)-Pheox | Provides excellent enantiomeric excess (86-99% ee) for the synthesis of highly functionalized cyclopropanes. | researchgate.net |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The intersection of synthetic chemistry and chemical biology provides a fertile ground for exploring the biological significance of cyclopropane-containing molecules. northwestern.edu The gem-dimethylcyclopropane unit, as found in this compound, is a feature of numerous biologically active natural products, including diterpenoids that act as modulators of Protein Kinase C (PKC). researchgate.net

Interdisciplinary research efforts focus on synthesizing analogs of these natural products to probe their mechanism of action and develop new therapeutic agents. unl.pt Synthetic chemists can create libraries of cyclopropane derivatives that can then be used by chemical biologists as molecular probes to study complex biological processes like enzyme inhibition, signal transduction, and metabolic pathways. unl.pthku.hk The unique conformational rigidity and metabolic stability conferred by the cyclopropane ring make it a valuable scaffold in drug design. unl.pt Collaborative projects between synthetic chemists, molecular biologists, and clinical oncologists aim to develop innovative, leading-edge therapies by connecting the creation of new molecules with their biological and clinical evaluation. hku.hk

Q & A

Q. Table 1. Structural Analogs and Biological Activity Comparisons

| Compound | CAS Number | Similarity Index | Reported Activity |

|---|---|---|---|

| Ethyl 2-(4-hydroxymethylphenyl)acetate | 118618-41-0 | 0.94 | Antibacterial (MIC: 8 µg/mL) |

| Methyl 4-hydroxymethylbenzoate | 155380-11-3 | 0.92 | Anti-inflammatory (IC: 12 µM) |

| Data adapted from studies on structurally related esters . |

What computational methods predict the interaction of this compound with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2) using crystal structures (PDB IDs: 5KIR, 6COX).

- MD Simulations: GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Models: Train models on cyclopropane-containing analogs to predict logP, solubility, and toxicity.

Validation requires in vitro binding assays (SPR or ITC) to correlate computational affinity (K) with experimental data .

How do reaction pathways diverge when modifying functional groups in this compound?

Level: Basic

Methodological Answer:

Functional groups dictate reactivity:

- Ester Hydrolysis: Acidic conditions yield carboxylic acids; basic conditions (NaOH/MeOH) produce carboxylates.

- Cyclopropane Ring Opening: Oxidative cleavage (O, then Zn/HO) generates diketones; hydrogenolysis (H, Pd/C) forms alkanes.

- Substitutions: Chloro or hydroxymethyl derivatives (e.g., Methyl 2-chloro-2-cyclopropylideneacetate) enable cross-coupling (Suzuki, Heck).

Reaction monitoring via TLC or GC-MS identifies intermediates and guides purification .